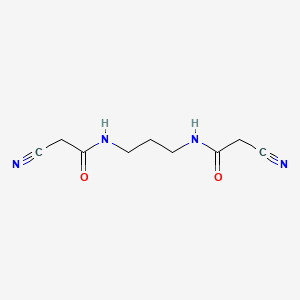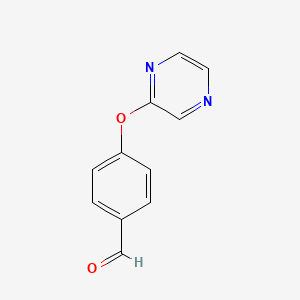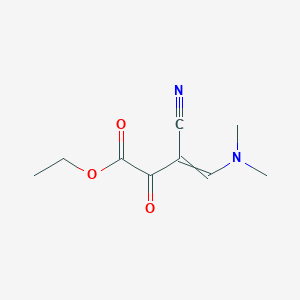
Acetamid, N,N'-1,3-Propandilylbis[2-cyano-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N,N’-1,3-propanediylbis[2-cyano-] is a chemical compound known for its unique structure and properties It is characterized by the presence of acetamide groups linked by a 1,3-propanediyl bridge, with cyano groups attached to the acetamide nitrogen atoms
Wissenschaftliche Forschungsanwendungen
Acetamide, N,N’-1,3-propanediylbis[2-cyano-] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
Target of Action
It is known that cyanoacetamide derivatives, to which this compound belongs, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
The compound interacts with its targets through the active hydrogen on C-2 of these compounds, which can take part in a variety of condensation and substitution reactions . The carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents .
Biochemical Pathways
It is known that cyanoacetamide derivatives are used in the synthesis of various organic heterocycles .
Result of Action
It is known that many derivatives of cyanoacetamide have diverse biological activities .
Biochemische Analyse
Biochemical Properties
Acetamide, N,N’-1,3-propanediylbis[2-cyano-] plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with acyl chlorides and anhydrides to form amides . These interactions are essential for the synthesis of ampiphillic small molecules used to combat bacterial resistance .
Cellular Effects
Acetamide, N,N’-1,3-propanediylbis[2-cyano-] influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of enzyme activities and alteration of metabolic flux . These effects are critical for understanding its role in cellular biochemistry.
Molecular Mechanism
The molecular mechanism of Acetamide, N,N’-1,3-propanediylbis[2-cyano-] involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a reagent in the synthesis of ampiphillic small molecules, which are crucial for bacterial resistance . The compound’s interactions at the molecular level are vital for its biochemical functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Acetamide, N,N’-1,3-propanediylbis[2-cyano-] change over time. The compound’s stability and degradation are essential factors influencing its long-term effects on cellular function. Studies have shown that its stability is maintained under specific conditions, ensuring its efficacy in biochemical reactions .
Dosage Effects in Animal Models
The effects of Acetamide, N,N’-1,3-propanediylbis[2-cyano-] vary with different dosages in animal models. At lower doses, it exhibits beneficial biochemical properties, while at higher doses, it may cause toxic or adverse effects . Understanding the dosage effects is crucial for its safe and effective application in biochemical research.
Metabolic Pathways
Acetamide, N,N’-1,3-propanediylbis[2-cyano-] is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for its role in cellular metabolism and biochemical reactions.
Transport and Distribution
The transport and distribution of Acetamide, N,N’-1,3-propanediylbis[2-cyano-] within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect its localization and accumulation, which are critical for its biochemical functions .
Subcellular Localization
Acetamide, N,N’-1,3-propanediylbis[2-cyano-] exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles, ensuring its proper function in biochemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-1,3-propanediylbis[2-cyano-] typically involves the reaction of 1,3-diaminopropane with cyanoacetic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as triethylamine. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N,N’-1,3-propanediylbis[2-cyano-] may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N,N’-1,3-propanediylbis[2-cyano-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano groups to amine groups.
Substitution: The cyano groups can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-Ethylenebis[2-cyanoacetamide]
- N,N’-Butanediylbis[2-cyanoacetamide]
- N,N’-Hexanediylbis[2-cyanoacetamide]
Uniqueness
Acetamide, N,N’-1,3-propanediylbis[2-cyano-] is unique due to its specific 1,3-propanediyl bridge, which imparts distinct chemical and physical properties compared to other similar compounds
Eigenschaften
IUPAC Name |
2-cyano-N-[3-[(2-cyanoacetyl)amino]propyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c10-4-2-8(14)12-6-1-7-13-9(15)3-5-11/h1-3,6-7H2,(H,12,14)(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDOFDSBMDJTFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)CC#N)CNC(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393617 |
Source


|
| Record name | Acetamide, N,N'-1,3-propanediylbis[2-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111233-69-3 |
Source


|
| Record name | Acetamide, N,N'-1,3-propanediylbis[2-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2-Methylsulfanylquinolin-3-yl)-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B1307472.png)







![(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)-2-propen-1-one](/img/structure/B1307495.png)



![4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-sulfonyl chloride](/img/structure/B1307502.png)

